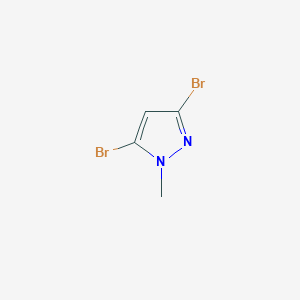![molecular formula C12H18O2 B2597369 Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid CAS No. 31061-65-1](/img/structure/B2597369.png)
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.28 g/mol . It is a solid, typically appearing as white or light yellow crystals, and is known for its unique tricyclic structure . This compound is primarily used in research settings, particularly in the fields of proteomics and analytical chemistry .
Métodos De Preparación
The synthesis of Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid involves complex organic reactions. One common method is through organic synthesis reactions, which require specific reagents and conditions . The detailed synthetic routes and industrial production methods are not widely documented, but typically involve multi-step processes that ensure high purity and yield .
Análisis De Reacciones Químicas
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid has a broad range of applications in scientific research:
Mecanismo De Acción
Comparación Con Compuestos Similares
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid can be compared with other similar compounds, such as:
Tricyclo[4.3.1.1(3,8)]undecane: This compound has a similar tricyclic structure but lacks the carboxylic acid functional group.
Tricyclo[4.3.1.13,8]undecane-3-carboxylic acid: This compound also has a tricyclic structure but differs in the position of the carboxylic acid group.
The presence of the carboxylic acid group in this compound makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs .
Propiedades
IUPAC Name |
tricyclo[4.3.1.13,8]undecane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11(14)12-5-8-1-2-9(6-12)4-10(3-8)7-12/h8-10H,1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYGMDZVYBFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31061-65-1 |
Source


|
| Record name | tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2597286.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)


![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2597292.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)

![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)


![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)


